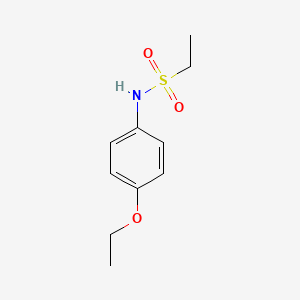

N-(4-ethoxyphenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Ethoxyphenyl)ethanesulfonamide is a chemical compound with the CAS Number: 57616-19-0 . It has a molecular weight of 229.3 and its IUPAC name is this compound . It is a white to brown solid and is stored at +4°C .

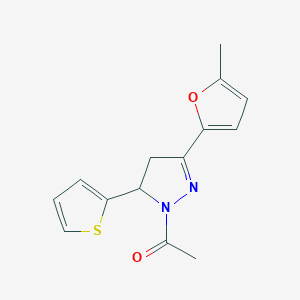

Molecular Structure Analysis

The molecular formula of this compound is C10H15NO3S . The InChI code is 1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 and the InChI key is QBIODRNAWHXHPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 229.3 and is stored at +4°C .Wissenschaftliche Forschungsanwendungen

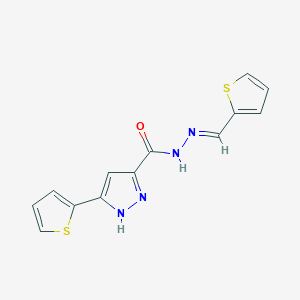

Molecular Structure and Assembly

The addition of a methylene group between the CH3 branch and the alkoxy O atom in arylsulfonamide para-alkoxychalcones has a significant impact on their molecular conformation and crystal structure. Notably, N-{4-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]phenyl}benzenesulfonamide demonstrated this effect, showcasing different crystallographic symmetry, independent molecules, and crystal packing compared to its methoxy counterpart. This adjustment results in varied stabilization of the crystal packing through C-H...π and π-π interactions (de Castro et al., 2013).

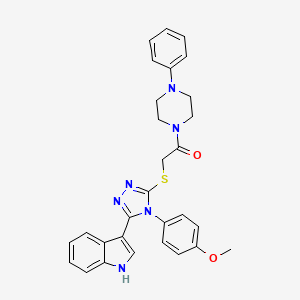

Chemical Synthesis and Biological Activity

A new series of benzenesulfonamides were synthesized starting from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds showed significant antibacterial activity against Escherichia coli, with some identified as effective inhibitors. The study also evaluated the cytotoxicity of these molecules, indicating their potential as therapeutic agents with lower cytotoxic effects (Abbasi et al., 2019).

Enzyme Inhibition and Biological Evaluation

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential. These sulfonamides were found to exhibit excellent inhibitory activity against acetylcholinesterase and α-glucosidase, with specific compounds identified for their potent inhibitory effects. In silico studies further substantiated the activity results, highlighting the compounds' potential in therapeutic applications (Riaz, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-(4-ethoxyphenyl)ethanesulfonamide is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress.

Biochemical Pathways

The compound’s interaction with NRF2 affects the cellular response to oxidative stress . NRF2 regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Result of Action

It is known that the compound can induce a cellular response to oxidative stress through its interaction with nrf2 .

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIODRNAWHXHPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2375977.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)

![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

![N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2375999.png)